
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has gained significant attention in scientific research. This compound exhibits various biochemical and physiological effects and has potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is not fully understood. However, research studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of certain genes that are involved in cancer cell growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- in lab experiments include its ability to selectively target cancer cells and reduce inflammation. It also has potential antiviral properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-. These include investigating its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further research is needed to fully understand its mechanism of action and identify potential drug targets. Additionally, the development of more efficient synthesis methods and improved solubility in water could increase its potential for use in lab experiments and clinical applications.
In conclusion, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anticancer, and antiviral properties. Further research is needed to fully understand its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- involves the reaction of 1H-Pyrido(3,4-b)indole-3-carboxylic acid with formaldehyde in the presence of a catalyst. This method has been reported in various research studies and has been found to be effective in producing the desired compound.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anticancer, and antiviral properties. Research studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to have antiviral activity against certain viruses.
Propriétés
Numéro CAS |
143356-46-1 |
|---|---|
Nom du produit |
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- |
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(1R)-1-(hydroxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-6-11-12-8(5-10(14-11)13(17)18)7-3-1-2-4-9(7)15-12/h1-4,10-11,14-16H,5-6H2,(H,17,18)/t10?,11-/m0/s1 |
Clé InChI |
LDAVCJCEEGGHMQ-DTIOYNMSSA-N |
SMILES isomérique |
C1C(N[C@H](C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES canonique |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
Synonymes |
1-HMTCCA 1-hydroxymethyl-tetrahydro-beta-carboline-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



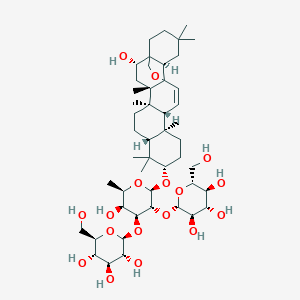
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
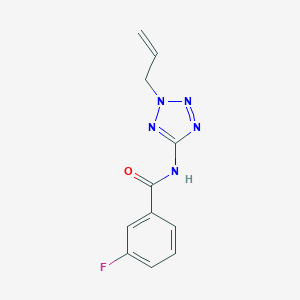
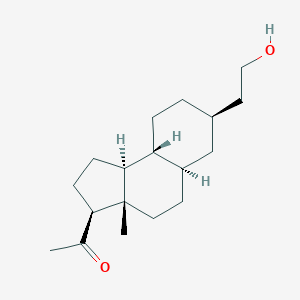
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
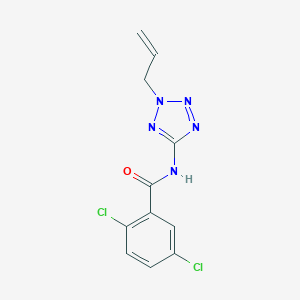
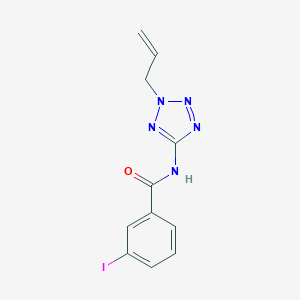


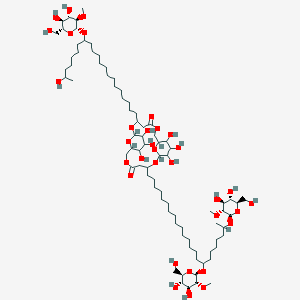

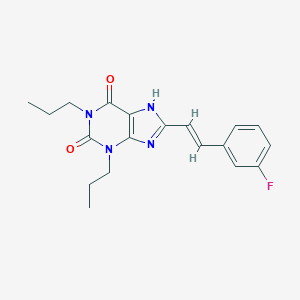

![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)